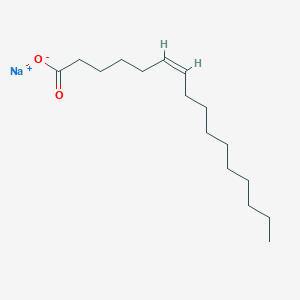

Sapienic acid sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サピエン酸(ナトリウム)は、サピエン酸のナトリウム塩であり、化学式C16H30O2のモノ不飽和脂肪酸です。サピエン酸は、ヒト皮脂の主要な成分であり、ヒトに特有です。皮脂腺におけるパルミチン酸のデルタ-6脱飽和によって生成されます。この化合物は、皮膚の自然免疫系において重要な役割を果たし、強力な抗菌作用を持っています .

準備方法

合成経路および反応条件

サピエン酸は、パルミチン酸のデルタ-6脱飽和によって合成されます。このプロセスには、脂肪酸脱飽和酵素2(FADS2)が関与し、パルミチン酸の6番目と7番目の炭素原子間に二重結合を導入します . 反応条件は、通常、酸素の存在と、脱飽和酵素に必要な特定の補因子を含みます。

工業生産方法

サピエン酸の工業生産は、ヒト皮膚から皮脂を抽出し、またはFADS2酵素を発現する遺伝子組み換え微生物を使用することで行われます。抽出されたサピエン酸は、水酸化ナトリウムで中和してサピエン酸(ナトリウム)を生成します。

化学反応の分析

反応の種類

サピエン酸(ナトリウム)は、さまざまな化学反応を起こし、以下が含まれます。

酸化: サピエン酸は、アルデヒドやケトンなどのさまざまな酸化生成物を生成するために酸化することができます。

還元: サピエン酸の二重結合は、ヘキサデカン酸を生成するために還元することができます。

置換: サピエン酸は、特にカルボキシル基で置換反応を起こし、エステルやアミドを生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な還元剤には、パラジウム触媒の存在下での水素ガスが含まれます。

置換: 一般的な試薬には、酸触媒の存在下でのアルコールとアミンが含まれます。

主要な生成物

酸化: 生成物には、ヘキサデカナールとヘキサデカン酸が含まれます。

還元: 主要な生成物は、ヘキサデカン酸です。

置換: 生成物には、サピエン酸エステルとアミドが含まれます。

科学研究への応用

サピエン酸(ナトリウム)は、幅広い科学研究への応用があります。

化学: 脂肪酸代謝および脱飽和プロセスを研究するためのモデル化合物として使用されます。

生物学: 皮膚の自然免疫系における役割と、黄色ブドウ球菌などの病原体に対する抗菌作用について調査されています.

医学: アトピー性皮膚炎やニキビなどの皮膚状態の治療における潜在的な治療的用途について調査されています.

産業: 保湿および抗菌作用があるため、スキンケア製品の製剤に使用されています。

科学的研究の応用

Antibacterial Properties

Sapienic acid sodium exhibits significant antibacterial activity, particularly against oral pathogens such as Porphyromonas gingivalis. Research indicates that it can induce a stress response in bacteria, leading to the upregulation of proteins involved in their metabolism and virulence. This suggests potential for therapeutic applications in oral health by supplementing the natural immune function of lipids on mucosal surfaces.

Case Study: Oral Mucosal Lipids

In a study published in the International Journal of Oral Science, researchers demonstrated that sapienic acid could effectively inhibit the growth of P. gingivalis. The study utilized various concentrations of this compound and assessed its impact on bacterial viability through microdilution assays. Results indicated that higher concentrations effectively reduced bacterial colony-forming units (CFUs), highlighting its potential as an antibacterial agent in oral care products .

Cancer Research Applications

This compound has been studied for its role in cancer cell metabolism, particularly in breast cancer. Its supplementation has been shown to influence membrane plasticity and protein signaling pathways critical for cancer cell proliferation.

Case Study: Breast Cancer Cell Lines

A recent study investigated the effects of sapienic acid on various breast cancer cell lines, including MCF-7 and triple-negative breast cancer cells (MDA-MB-231 and BT-20). The results indicated that supplementation with 50 µM sapienic acid led to significant changes in membrane composition and activation of oncogenic signaling pathways (EGFR, mTOR, AKT). This suggests that this compound may play a role in modulating cancer cell behavior, presenting opportunities for novel therapeutic strategies .

Membrane Remodeling

The metabolism of this compound influences membrane fluidity and composition, which is crucial for cellular function. Alterations in membrane properties can affect signaling pathways involved in cell growth and differentiation.

Research Findings

In experiments with Caco-2 cell lines, researchers observed that sapienic acid metabolism resulted in notable changes to membrane fluidity. This was assessed using fatty acid-based lipidome analysis techniques, revealing that this compound could serve as a functional lipid to enhance membrane properties and potentially improve drug delivery systems .

Potential Dermatological Uses

This compound's antimicrobial properties extend beyond oral applications; it may also be beneficial in dermatological formulations. Its ability to combat skin pathogens suggests potential use in acne treatment products.

Clinical Insights

The anti-inflammatory effects observed with higher concentrations of this compound indicate its potential application in managing inflammatory skin conditions. Clinical studies are warranted to further explore its efficacy and safety for topical use .

Data Summary Table

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Antibacterial Properties | Effective against P. gingivalis; reduces CFUs significantly | Oral health products |

| Cancer Research | Influences membrane plasticity; activates oncogenic pathways | Novel cancer therapies |

| Membrane Remodeling | Changes membrane fluidity; enhances drug delivery systems | Improved pharmacological interventions |

| Dermatological Uses | Antimicrobial effects; potential anti-inflammatory properties | Acne treatment formulations |

作用機序

サピエン酸は、いくつかのメカニズムを通じて効果を発揮します。

抗菌活性: サピエン酸は、細菌細胞膜を破壊し、細胞溶解と死をもたらします.

免疫調節: サピエン酸は、ケラチノサイトへのカルシウム流入を誘導し、皮膚の分化と免疫応答に影響を与える可能性があります.

代謝経路: サピエン酸は、デルタ-6脱飽和酵素などの酵素によって代謝され、皮膚の脂質代謝とシグナル伝達経路に影響を与えます.

類似化合物の比較

類似化合物

パルミトレイン酸: マウス皮脂に含まれるモノ不飽和脂肪酸で、構造はサピエン酸に似ていますが、二重結合の位置が異なります。

オレイン酸: 9番目と10番目の炭素原子間に二重結合を持つ一般的なモノ不飽和脂肪酸。

リノール酸: 植物油に多く含まれる、二重結合を2つ持つポリ不飽和脂肪酸。

独自性

サピエン酸は、特定の二重結合の位置とヒト皮脂にのみ存在するという点でユニークです。この特異性は、強力な抗菌活性と、ヒト皮膚の自然免疫系における役割に寄与しています .

類似化合物との比較

Similar Compounds

Palmitoleic Acid: A monounsaturated fatty acid found in mouse sebum, similar in structure to sapienic acid but with a double bond at a different position.

Oleic Acid: A common monounsaturated fatty acid with a double bond between the ninth and tenth carbon atoms.

Linoleic Acid: A polyunsaturated fatty acid with two double bonds, commonly found in plant oils.

Uniqueness

Sapienic acid is unique due to its specific double bond position and its exclusive presence in human sebum. This specificity contributes to its potent antibacterial activity and its role in the human skin’s innate immune system .

生物活性

Sapienic acid sodium, a monounsaturated fatty acid (C16:1Δ6), is predominantly found in human skin and mucosal surfaces. It has garnered attention for its diverse biological activities, particularly its antimicrobial properties and potential roles in cancer cell metabolism. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C16H29NaO2

- Molecular Weight : 276.39 g/mol

- CAS Number : 217477-25-3

- Purity : ≥98% .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains, particularly those associated with oral and skin infections. Notably, it has been shown to be effective against:

| Bacterial Strain | Minimum Bactericidal Concentration (MBC) |

|---|---|

| Streptococcus sanguinis | 31.3 µg/mL |

| Streptococcus mitis | 375.0 µg/mL |

| Fusobacterium nucleatum | 93.8 µg/mL |

These findings suggest that this compound disrupts bacterial membranes, leading to cell death .

Research indicates that this compound alters the protein expression profiles of bacteria such as Porphyromonas gingivalis, a major pathogen in periodontitis. The treatment results in a unique stress response characterized by:

- Upregulation of proteins involved in lipid metabolism and energy production.

- Altered cell adhesion and virulence factors.

- Changes in membrane composition that enhance susceptibility to antimicrobial agents .

The fatty acid appears to target bacterial membranes directly, causing disruption and subsequent cell death within minutes of exposure .

Cancer Cell Metabolism

Recent studies have highlighted the role of this compound in cancer cell metabolism. It is produced from palmitic acid via delta-6 desaturase and has been identified as a marker of cancer cell plasticity. In vitro studies using breast cancer cell lines (MCF-7, MDA-MB-231) demonstrated that supplementation with this compound leads to:

- Alterations in membrane lipid composition.

- Activation of oncogenic signaling pathways including EGFR, mTOR, and AKT.

- Enhanced proliferation in specific cancer cell types when delta-6 desaturase activity is inhibited .

Case Studies

- Breast Cancer Cell Lines :

-

Prostate Cancer :

- In human prostatic adenocarcinoma cell lines (PC3 and LNCaP), high levels of sapienic acid were correlated with aggressive cancer phenotypes. The study revealed that sapienic acid levels were significantly higher in extracellular vesicles from more aggressive cell types, suggesting its role as a biomarker for cancer aggressiveness .

特性

IUPAC Name |

sodium;(Z)-hexadec-6-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h10-11H,2-9,12-15H2,1H3,(H,17,18);/q;+1/p-1/b11-10-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXLIDQLSMYYRU-GMFCBQQYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。